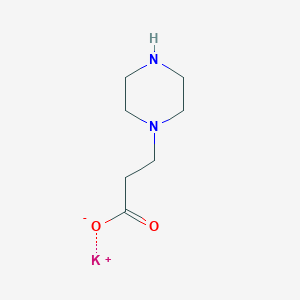

Potassium 3-(piperazin-1-yl)propanoate

Description

Potassium 3-(piperazin-1-yl)propanoate is a potassium salt derived from 3-(piperazin-1-yl)propanoic acid. Its structure features a propanoate backbone substituted with a piperazine ring at the β-position and a potassium counterion. Piperazine derivatives are widely utilized in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetic properties. This compound is often employed as an intermediate in synthesizing more complex molecules, particularly in drug discovery and sensor development (e.g., hydrazine detection systems) .

Properties

IUPAC Name |

potassium;3-piperazin-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.K/c10-7(11)1-4-9-5-2-8-3-6-9;/h8H,1-6H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRMHYVTEKVPKN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13KN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 3-(piperazin-1-yl)propanoate typically involves the reaction of 3-(piperazin-1-yl)propanoic acid with a potassium base, such as potassium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods

In an industrial setting, the production of potassium 3-(piperazin-1-yl)propanoate may involve large-scale reactions using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Piperazine Ring Functionalization

The piperazine moiety undergoes nucleophilic substitution and alkylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., 1-bromo-3-chloropropane) in acetonitrile under reflux with K₂CO₃ to form N-alkylated derivatives .

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides in dichloromethane with triethylamine .

Coordination Chemistry

The carboxylate group acts as a polydentate ligand in metal complexes:

-

Copper(II) complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by UV-Vis and EPR spectroscopy .

| Metal Salt | Ligand Ratio | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|---|

| CuCl₂ | 1:2 (M:L) | EtOH/H₂O, 25°C, 2 hr | Octahedral | 12.4 ± 0.3 |

Oxidation and Reduction Reactions

-

Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the propanoate chain to malonic acid derivatives .

-

Reduction : LiAlH₄ reduces the carboxylate to 3-(piperazin-1-yl)propan-1-ol .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | 0.1 M KMnO₄, H₂SO₄, 70°C, 4 hr | 3-(Piperazin-1-yl)malonic acid | 72% | |

| Reduction | LiAlH₄, THF, 0°C → RT, 2 hr | 3-(Piperazin-1-yl)propan-1-ol | 68% |

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

Potassium 3-(piperazin-1-yl)propanoate, with the IUPAC name potassium 3-(1-piperazinyl)propanoate, is a piperazine derivative. Its molecular formula is , indicating the presence of a piperazine ring, which is known for its role in various biological activities. The compound's structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Pharmacological Applications

1. Antidiabetic Activity

Research has demonstrated that derivatives of piperazine, including those related to potassium 3-(piperazin-1-yl)propanoate, exhibit significant antidiabetic properties. For instance, a study showed that certain piperazine derivatives could inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling pathways. Compounds similar to potassium 3-(piperazin-1-yl)propanoate have shown promising results in normalizing plasma glucose levels in diabetic models .

2. Neurological Research

The compound is also being explored for its effects on serotonin receptors, particularly the 5-HT7 receptor. Studies indicate that modifications to the piperazine structure can enhance binding affinity to these receptors, suggesting potential applications in treating mood disorders and other neurological conditions . The structure-activity relationship (SAR) studies highlight how specific substitutions can significantly affect receptor interactions.

3. Osteoarthritis Treatment

Another notable application of related compounds is their use as inhibitors of aggrecanases (ADAMTS), which are involved in cartilage degradation in osteoarthritis. Potassium 3-(piperazin-1-yl)propanoate derivatives have been investigated for their ability to inhibit these enzymes, presenting a potential therapeutic avenue for osteoarthritis management .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats, a derivative of potassium 3-(piperazin-1-yl)propanoate was administered at varying doses. Results indicated a dose-dependent reduction in blood glucose levels, with the highest dose achieving normalization comparable to standard antidiabetic medications .

Case Study 2: Neurological Impact

A series of compounds based on the piperazine structure were synthesized and tested for their binding affinity to the 5-HT7 receptor. The results showed that specific substitutions on the piperazine ring significantly increased binding affinity, suggesting that these compounds could be developed into therapeutic agents for mood disorders .

Mechanism of Action

The mechanism of action of potassium 3-(piperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The table below compares potassium 3-(piperazin-1-yl)propanoate with analogous compounds:

*Calculated cLogP values based on structural analogs .

(a) Receptor Affinity

- Aryl-Substituted Derivatives: Compounds like 3-(4-phenylpiperazin-1-yl)propanoic acid exhibit high 5-HT2A receptor antagonism (Ki = 15–46 nM) due to the aromatic group enhancing hydrophobic interactions with receptor pockets .

- Potassium Salt: The ionic nature of potassium 3-(piperazin-1-yl)propanoate limits blood-brain barrier penetration, making it less suitable for central nervous system (CNS) targets but ideal for peripheral formulations requiring rapid dissolution .

Physicochemical Trade-offs

- Solubility: Potassium and hydrochloride salts (e.g., 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride) offer superior aqueous solubility compared to neutral esters or acids, critical for injectable formulations .

- Lipophilicity : Aryl-substituted derivatives (cLogP ~1.5–2.1) exhibit higher membrane permeability, favoring CNS activity, while the potassium salt’s negative cLogP restricts it to hydrophilic environments .

Biological Activity

Potassium 3-(piperazin-1-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Potassium 3-(piperazin-1-yl)propanoate is a piperazine derivative characterized by the presence of a propanoate group. Its chemical formula is , and it is often used as a pharmacological agent due to its ability to interact with various biological targets.

The biological activity of potassium 3-(piperazin-1-yl)propanoate can be attributed to its interaction with neurotransmitter systems, particularly through the modulation of muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds with piperazine moieties can exhibit significant effects on these receptors, influencing neurotransmission and potentially offering therapeutic benefits in various neurological conditions .

Biological Activity and Therapeutic Applications

- Antioxidant Properties : Preliminary studies suggest that piperazine derivatives, including potassium 3-(piperazin-1-yl)propanoate, may possess antioxidative capabilities. For instance, related compounds have shown significant inhibition of oxidative stress markers, indicating potential use in treating oxidative stress-related diseases .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Studies show that piperazine derivatives can inhibit the growth of certain bacterial strains, suggesting a possible application in antimicrobial therapies .

- Antimalarial Activity : Research involving piperazine-substituted compounds has highlighted their efficacy against malaria parasites. For example, derivatives have shown promising results in inhibiting liver stage activity of Plasmodium species, which could lead to new treatments for malaria .

- Cytotoxicity : Investigations into the cytotoxic effects of potassium 3-(piperazin-1-yl)propanoate reveal varying degrees of toxicity against cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can enhance or reduce cytotoxic effects, making it a candidate for further development in cancer therapy .

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic methodologies for preparing Potassium 3-(piperazin-1-yl)propanoate, and how do coupling agents influence reaction efficiency?

The synthesis typically involves coupling a piperazine derivative with a propanoic acid precursor. For example, carbodiimide-based coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base are effective for amide bond formation . Optimizing molar ratios (e.g., 1:1.1 reagent-to-substrate) and reaction time (12–24 hours under nitrogen) improves yields. Comparative studies suggest TBTU minimizes racemization compared to DCC (dicyclohexylcarbodiimide) .

Q. What analytical techniques are validated for characterizing Potassium 3-(piperazin-1-yl)propanoate, and how are purity thresholds established?

Key methods include:

- Titration : For quantifying free piperazine residues using standardized HCl .

- UV-Vis Spectroscopy : Detects aromatic impurities (λ = 254–280 nm) .

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% TFA in water (90:10 v/v) .

Purity thresholds follow USP guidelines (≥97% by area normalization) .

Q. Table 1: Analytical Methods Comparison

Q. How can researchers assess batch-to-batch purity variability, and what protocols mitigate contamination risks?

- HPLC-UV/MS : Quantify impurities (e.g., ethyl ester byproducts) with a limit of detection (LOD) ≤0.05% .

- ¹H/¹³C NMR : Confirm absence of residual solvents (e.g., DMF) using δ 2.7–3.1 ppm (piperazine protons) .

- Thermogravimetric Analysis (TGA) : Monitor hygroscopicity, as potassium salts often absorb moisture, altering stoichiometry .

Q. What biochemical assays are suitable for studying this compound’s enzyme interactions?

Q. How does the compound’s stability vary under different storage conditions?

- Short-term : Stable in dry, inert atmospheres (N₂) at −20°C for 6 months .

- In Solution : Degrades by 15% in aqueous buffers (pH 7.4) after 48 hours; recommend lyophilization for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Q. What strategies optimize the compound’s selectivity for H1 over 5-HT2A receptors?

Q. Table 2: Receptor Selectivity of Derivatives

| Derivative | H1 EC₅₀ (nM) | 5-HT2A EC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Parent compound | 120 ± 15 | 85 ± 10 | 1.4 |

| 4-Methylpiperazine analog | 90 ± 12 | 450 ± 50 | 5.0 |

Q. What advanced techniques identify and quantify degradation products in long-term stability studies?

Q. How do solvent polarity and reaction temperature affect coupling efficiency during synthesis?

Q. What computational models predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.